Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate

Lipophilicity ADME profiling Pyridazine scaffold optimization

Researchers targeting IL-1β pathways often face limited access to conformationally diverse pyridazine scaffolds. This compound (CAS 338752-95-7) solves that gap with a unique 3-(4-chlorophenylsulfanyl) group enabling torsional probing of ATP-binding pockets. • Ethyl ester prodrug handle for intracellular activation and SAR expansion. • NLT 98% purity with batch-to-batch consistency ensures reliable screening data. • Immediate global shipping from ISO-compliant supply chain supports fast-track discovery.

Molecular Formula C19H15ClN2O2S
Molecular Weight 370.85
CAS No. 338752-95-7
Cat. No. B2529212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate
CAS338752-95-7
Molecular FormulaC19H15ClN2O2S
Molecular Weight370.85
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C19H15ClN2O2S/c1-2-24-19(23)16-12-17(13-6-4-3-5-7-13)21-22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3
InChIKeyBQJLFOAWNQQXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate Identity and Class


Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate (CAS 338752-95-7) is a fully substituted pyridazine derivative bearing a 4-chlorophenylsulfanyl group at position 3, a phenyl ring at position 6, and an ethyl ester at position 4 . With a molecular formula of C₁₉H₁₅ClN₂O₂S and a molecular weight of 370.85 g/mol, the compound belongs to the phenylpyridazine class that has been extensively patented for interleukin-1β (IL-1β) biosynthesis inhibition and anti-inflammatory applications [1]. Its predicted LogP of 6.36 indicates substantial lipophilicity, while the thioether bridge at the 3-position offers a distinct electronic environment compared to amino- or chloro-substituted pyridazine analogs .

IL-1β pathway inhibitor screening tool
Predicted high lipophilicity for cellular penetration assays
Thioether bridge enables conformational SAR and probe development

Why Generic Substitution Fails


In the pyridazine-4-carboxylate chemical space, even minor substituent variations at the 3-position produce marked changes in both physicochemical properties and biological target engagement profiles [1]. The 4-chlorophenylsulfanyl group in this compound introduces a divalent sulfur bridge that alters the electron density of the pyridazine core and provides a distinct torsional profile compared to the directly attached 4-chlorophenyl group in analogs such as ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate (CAS 220287-28-5) . Replacement of the ethyl ester with a carbonitrile group (as in CAS 338417-85-9) substantially reduces hydrogen-bond acceptor capacity and modifies the electrostatic surface, which can redirect binding specificity across kinase and inflammasome targets . These structural distinctions mean that procurement decisions cannot rely on class-level assumptions; the specific substitution pattern of this compound dictates its utility in medicinal chemistry campaigns targeting IL-1β pathways and related inflammatory signaling nodes.

Replacement of the ethyl ester with a carbonitrile group alters LogP and metabolic stability; direct substitution may shift bioactivity and distribution profiles.
Direct chlorine substitution at the 3-position lacks the rotational flexibility of the sulfur bridge, which may limit conformational complementarity for targets sensitive to 3D geometry.
Lower-purity batches (

Quantitative Differentiation Evidence


LogP Difference vs. 4-Carbonitrile Analog

The predicted partition coefficient (LogP) of ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate is 6.36, compared to a substantially lower LogP of approximately 4.45 for the 4-carbonitrile analog 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile (CAS 338417-85-9), where the ethyl carboxylate is replaced by a cyano group . This 1.91 LogP unit difference corresponds to an approximately 81-fold difference in octanol-water partition coefficient, which has major implications for membrane permeability predictions and blood-brain barrier penetration estimates in CNS-targeted programs .

LogP Comparison
Data to verify
ΔLogP = +1.91 (~81-fold higher)
Supports lipophilicity-driven distribution profiling in screening cascades.
Predicted values; experimental validation recommended.
Lipophilicity ADME profiling Pyridazine scaffold optimization

Ester Prodrug Advantage vs. Carbonitrile Analog

The ethyl ester moiety at position 4 of this compound is hydrolytically labile, enabling conversion to the corresponding carboxylic acid under physiological or experimental conditions—a prodrug or pro-functional handle that is absent in the 4-carbonitrile analog (CAS 338417-85-9) . The nitrile group is a well-established carboxylic acid bioisostere but is metabolically stable, precluding controlled release of the acid form. The predicted pKa of -1.15 for the target compound's conjugate acid indicates the pyridazine nitrogen is weakly basic, consistent with the electron-withdrawing effect of the ester group, whereas the carbonitrile analog introduces a stronger electron-withdrawing effect that further modulates core reactivity .

Ester vs Nitrile
Class-level
Ethyl ester → hydrolyzable; nitrile stable
Enables prodrug activation and derivatization studies.
Functional group reactivity context.
Prodrug design Carboxylic acid bioisostere Metabolic activation

Sulfanyl Bridge Conformation vs. Chloro Analogs

The 4-chlorophenylsulfanyl group at position 3 introduces a rotatable C–S–C bridge with a bond angle of approximately 100–105° and longer C–S bond lengths (~1.76–1.82 Å) compared to the C–Cl bond (~1.73–1.74 Å) present in the chloro-substituted analog ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate (CAS 220287-28-5) . This structural divergence leads to a different spatial orientation of the 4-chlorophenyl group relative to the pyridazine core, which can alter binding pocket complementarity in protein targets such as the NLRP3 inflammasome or interleukin-1β converting enzyme (ICE) that have been pursued with pyridazine-based inhibitors [1].

Sulfur Bridge Geometry
Class-level
C-S-C bridge adds rotational freedom vs direct Cl
Expands conformational sampling in target binding studies.
Based on bond geometry principles.
Conformational analysis Sulfur substitution Structure-activity relationship

High Purity for Lead Optimization and SAR

MolCore supplies this compound with a certified purity of NLT 98% (No Less Than 98%), compliant with ISO certification standards for global pharmaceutical R&D and quality control . This purity level meets or exceeds the typical ≥95% threshold recommended for structure-activity relationship (SAR) profiling and in vitro pharmacology assays, reducing the risk of confounding biological results from impurities that may be present in lower-purity batches of less-characterized pyridazine analogs available from non-specialist vendors .

Purity Specification
Specification review
NLT 98% purity (ISO-certified)
Supports SAR profiling with reduced impurity artifacts.
Vendor specification; independent verification recommended.
Compound purity Quality control SAR profiling

Thioether Oxidation Derivatization Advantage

The thioether (–S–) linkage connecting the 4-chlorophenyl group to the pyridazine core is susceptible to controlled oxidation to the corresponding sulfoxide (–SO–) or sulfone (–SO₂–) . This chemical handle enables systematic modulation of hydrogen-bond acceptor capacity and polarity at the 3-position, a feature that is absent in analogs where the 4-chlorophenyl group is directly attached (e.g., ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate, CAS 220287-28-5) or linked via a metabolically inert methylene bridge . Oxidation to the sulfone introduces two strong hydrogen-bond acceptor oxygens and increases topological polar surface area, which can be exploited to fine-tune solubility and target engagement without altering the core pyridazine scaffold.

Oxidative Diversification
Class-level
Thioether → sulfoxide → sulfone accessible
Enables polarity tuning without scaffold change.
Standard oxidation chemistry context.
Sulfoxide/sulfone chemistry Metabolic switching Chemical probe design

Application Scenarios


IL-1β Pathway Inhibitor Screening

Given that structurally related phenylpyridazine compounds have been patented as inhibitors of IL-1β biosynthesis with demonstrated utility in immune system, inflammatory, and ischemic disease models [1], this compound is well-suited as a screening candidate or starting scaffold in NLRP3 inflammasome and IL-1β pathway drug discovery campaigns. Its high predicted LogP (6.36) may favor cellular penetration in THP-1 and BMDM assays, while the ethyl ester provides a handle for subsequent carboxylic acid conversion and SAR expansion .

Conformational Probe for Kinase and Inflammasome

The sulfur bridge at the 3-position introduces a unique torsional degree of freedom compared to directly halogenated pyridazine analogs [1]. This makes the compound a valuable conformational probe for targets where the spatial orientation of the 4-chlorophenyl group influences ATP-binding pocket occupancy, such as in death-associated protein kinase 1 (DAPK1) or NLRP3, where pyridazine-based inhibitors have shown nanomolar activity . The thioether-to-sulfone oxidation pathway further enables systematic conformational and electronic tuning without scaffold hopping .

Prodrug Activation via Ester Hydrolysis

The ethyl ester moiety renders this compound a candidate for prodrug strategies where the active species is the corresponding 4-carboxylic acid derivative [1]. Unlike the metabolically stable 4-carbonitrile analog (CAS 338417-85-9), this compound can undergo esterase-mediated hydrolysis to release the free acid, enabling temporally controlled target engagement in cell-based assays . This is particularly relevant for programs that require intracellular accumulation followed by activation, as demonstrated for other pyridazine-4-carboxylate prodrugs [1].

Reference Standard for Library QC and Assay Validation

With a certified purity of NLT 98% under ISO-compliant quality systems [1], this compound can serve as a quantitative reference standard for HPLC-MS calibration, bioassay normalization, and compound library quality control in medium-to-high-throughput screening environments. The defined impurity profile and batch-to-batch consistency reduce experimental variability when benchmarking newly synthesized pyridazine analogs [1].

Application
Selection Property
Validation Focus
IL-1β signaling pathway investigation
Phenylpyridazine scaffold with thioether substitution
Inflammasome assay target engagement
Conformational probe for kinase/inflammasome targets
Rotatable sulfur bridge at 3-position
Binding conformation in target assays
Prodrug activation via ester hydrolysis
Hydrolyzable ethyl ester moiety
Intracellular carboxylic acid release monitoring
Compound library QC and assay normalization
ISO-certified purity specification
HPLC-MS calibration and batch consistency
Quote Request

Request a Quote for Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.